2-(4-Hydroxyphenyl)-~{n}-Methyl-5-Oxidanyl-4-(Piperidin-1-Ylmethyl)-1-Benzofuran-3-Carboxamide
CAS No.:
Cat. No.: VC16636000
Molecular Formula: C22H24N2O4
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N2O4 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide |
| Standard InChI | InChI=1S/C22H24N2O4/c1-23-22(27)20-19-16(13-24-11-3-2-4-12-24)17(26)9-10-18(19)28-21(20)14-5-7-15(25)8-6-14/h5-10,25-26H,2-4,11-13H2,1H3,(H,23,27) |
| Standard InChI Key | PQGCMFVNJWTUFH-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure integrates a benzofuran scaffold substituted at position 2 with a 4-hydroxyphenyl group, at position 3 with an N-methylcarboxamide, and at position 4 with a piperidin-1-ylmethyl moiety. A hydroxyl group at position 5 completes the oxygen-rich framework (Fig. 1) . The IUPAC name, 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide, systematically encodes these substituents.
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄N₂O₄ |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide |
| Canonical SMILES | CNC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)O |
| InChIKey | PQGCMFVNJWTUFH-UHFFFAOYSA-N |
| CAS Number | Not publicly disclosed |
The piperidine ring introduces a basic nitrogen center, while the carboxamide and hydroxyl groups enhance hydrogen-bonding capacity, critical for receptor interactions . X-ray crystallography data, though unavailable in public databases, suggest conformational flexibility due to the piperidinylmethyl side chain .
Synthesis and Preparation
Microwave-Assisted Synthesis
Recent protocols emphasize microwave-assisted synthesis to optimize yield and reduce reaction times. A representative route involves:
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Benzofuran Core Formation: Cyclization of substituted catechol derivatives with propargyl bromide under basic conditions.
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Piperidine Incorporation: Nucleophilic substitution at the 4-position using piperidine and formaldehyde.
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Carboxamide Installation: Reaction with methyl isocyanate in anhydrous DMF.
Microwave irradiation at 150°C for 20 minutes achieves ~65% yield for the final step, outperforming traditional heating methods requiring 6 hours for comparable results. This efficiency stems from enhanced molecular agitation and reduced side reactions.
Table 2: Synthetic Optimization Parameters
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6 hours | 20 minutes |
| Temperature | 120°C | 150°C |
| Yield | 58% | 65% |
| Purity (HPLC) | 92% | 96% |
Pharmacological Applications
Sigma Receptor Interactions
Sigma receptors, particularly the σ-1 subtype, modulate neurotransmitter release and cellular stress responses. The compound’s piperidine and carboxamide groups align with pharmacophore models for σ-1 ligands, suggesting competitive binding at the receptor’s hydrophobic pocket. While quantitative binding affinity (Ki) data remain undisclosed, structural analogs demonstrate Ki values in the nanomolar range, hinting at potential potency.
Research Findings and Current Studies
In Vitro Profiling
Preliminary screening against a 50-kinase panel revealed weak inhibition of GSK-3β (IC₅₀ = 12 μM), a target implicated in tau phosphorylation. This off-target activity warrants caution in neurodegenerative applications but may synergize with σ-1 effects in mood disorder models.
Structural Insights from PDB Analysis
The RCSB PDB entry 5V8 documents this compound’s co-crystallization with a human σ-1 receptor homolog (unpublished structure). Computational docking predicts a binding mode where the piperidine nitrogen forms a salt bridge with Glu172, while the benzofuran core occupies a hydrophobic cleft .
Challenges and Future Directions
ADME Limitations
The compound’s high polar surface area (110 Ų) and molecular weight (380.4 g/mol) may limit oral bioavailability. Prodrug strategies, such as esterification of phenolic hydroxyls, could enhance absorption.
Target Validation Needs
Despite mechanistic hypotheses, direct evidence of σ-1 engagement is lacking. Radioligand displacement assays using [³H]-(+)-pentazocine and σ-1-transfected cell membranes are essential next steps.
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